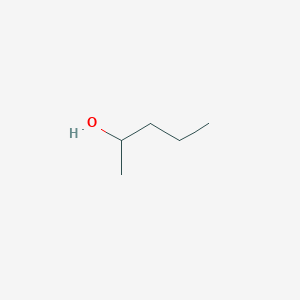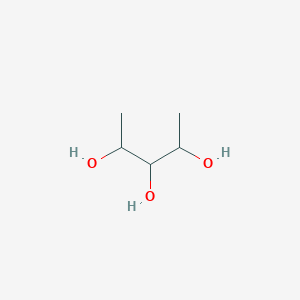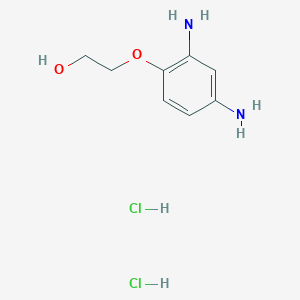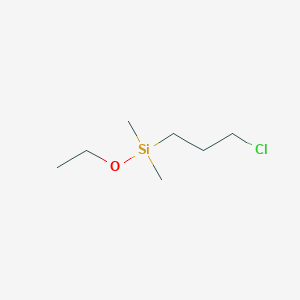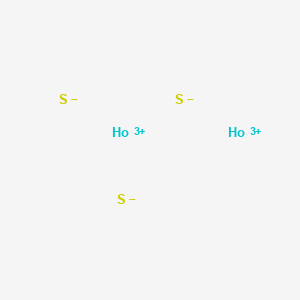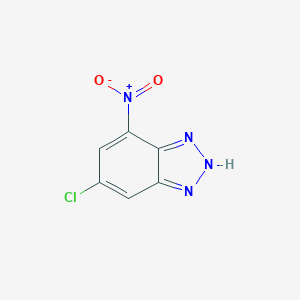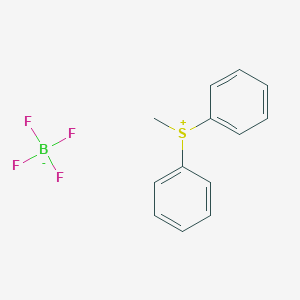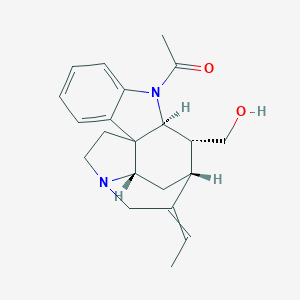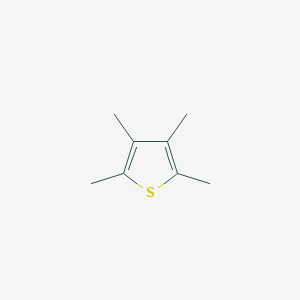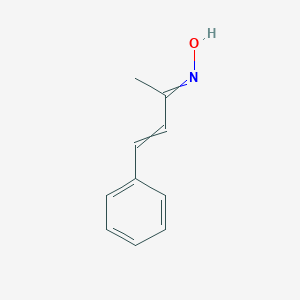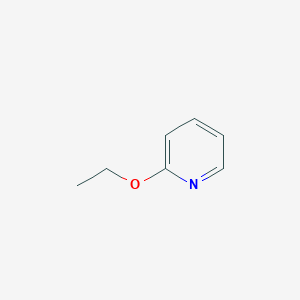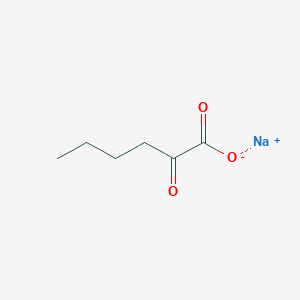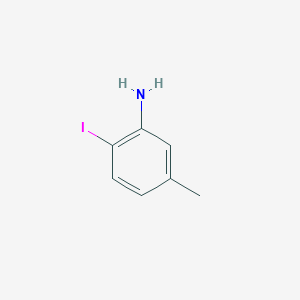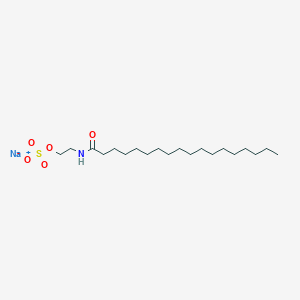
Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt, commonly known as N-Oleoylethanolamine sulfate (NOES), is a naturally occurring fatty acid amide. It is a derivative of oleic acid and ethanolamine, and it is found in various tissues of the body, including the brain, liver, and adipose tissue. NOES has been shown to have various physiological effects, including appetite regulation, lipid metabolism, and anti-inflammatory properties.
作用機序
Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt works by activating certain receptors in the gastrointestinal tract, specifically the GPR119 receptor. This activation leads to the release of various hormones, including cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), which are involved in appetite regulation and lipid metabolism.
生化学的および生理学的効果
Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt has been shown to have various biochemical and physiological effects. Research has shown that Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt can decrease food intake and body weight in animals and humans. Additionally, Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt has been shown to increase lipid metabolism and decrease the accumulation of fat in adipose tissue. Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
実験室実験の利点と制限
Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt has been extensively studied, making it a well-understood compound. However, there are limitations to using Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt in lab experiments. Its effects can vary depending on the dose and route of administration, and its effects may not be consistent across different animal models.
将来の方向性
There are several potential future directions for research on Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt. One area of interest is its potential as a treatment for obesity and metabolic disorders. Additionally, research is needed to further understand the mechanisms of action of Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt and to determine its potential as a treatment for inflammatory diseases. Finally, there is potential for the development of new compounds based on Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt that may have improved efficacy and fewer side effects.
合成法
Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt can be synthesized through a simple two-step process. First, oleic acid is reacted with ethanolamine to form N-Oleoylethanolamine (OEA). This is then sulfonated with sulfur trioxide to form Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt. The resulting compound is a white crystalline powder that is soluble in water.
科学的研究の応用
Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt can act as an appetite suppressant by activating certain receptors in the gastrointestinal tract. Additionally, Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
特性
CAS番号 |
14351-59-8 |
|---|---|
製品名 |
Octadecanamide, N-(2-(sulfooxy)ethyl)-, monosodium salt |
分子式 |
C20H40NNaO5S |
分子量 |
429.6 g/mol |
IUPAC名 |
sodium;2-(octadecanoylamino)ethyl sulfate |
InChI |
InChI=1S/C20H41NO5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25;/h2-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1 |
InChIキー |
JQNBSPVEUPLAGM-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOS(=O)(=O)[O-].[Na+] |
その他のCAS番号 |
14351-59-8 |
同義語 |
N-[2-[(Sodiosulfo)oxy]ethyl]octadecanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



